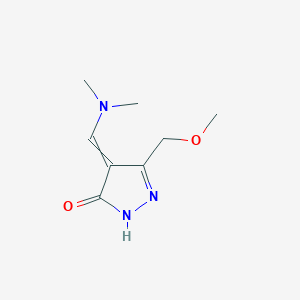![molecular formula C22H14BrNO2S B2829360 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477886-46-7](/img/structure/B2829360.png)
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 2-position, a carboxylic acid group at the 4-position, and a 4-bromophenylsulfanyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, which involves the reaction of an aniline derivative with a carbonyl compound.
Sulfenylation: The 4-bromophenylsulfanyl group is introduced via a sulfenylation reaction, where a thiol or disulfide reacts with the quinoline derivative in the presence of an oxidizing agent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the bromophenyl group, potentially leading to the formation of dihydroquinoline derivatives or debrominated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinoline Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents. Researchers explore its potential as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for applications in electronic devices.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the phenyl and bromophenylsulfanyl groups.
2-Phenylquinoline: Lacks the carboxylic acid and bromophenylsulfanyl groups.
4-Bromo-2-phenylquinoline: Lacks the carboxylic acid group.
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMXDVNTAGJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
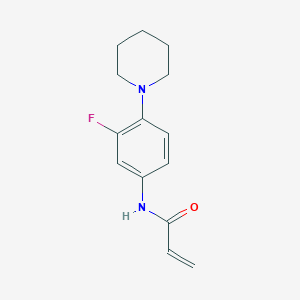
![3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide](/img/structure/B2829279.png)
![N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2829281.png)
![3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2829282.png)
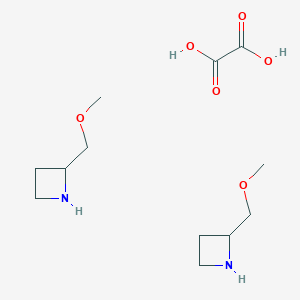
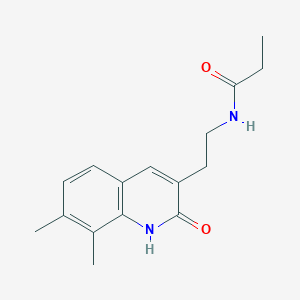
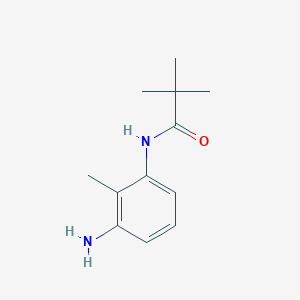

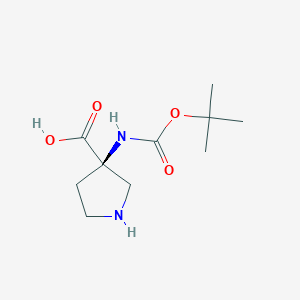
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)
![2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone](/img/structure/B2829297.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)
